molecular formula C20H15ClN2O2S B2588473 3-(4-chlorobenzyl)-7-(4-methoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one CAS No. 1105219-62-2

3-(4-chlorobenzyl)-7-(4-methoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one

Cat. No.: B2588473
CAS No.: 1105219-62-2
M. Wt: 382.86
InChI Key: NEPVCXNJOFYTFB-UHFFFAOYSA-N
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Description

Thieno[3,2-d]pyrimidin-4(3H)-one is a class of organic compounds that contain a thieno[3,2-d]pyrimidine skeleton with a ketone group at the 4-position . These compounds are often used as building blocks in medicinal chemistry due to their wide range of biological activities.


Synthesis Analysis

Thieno[3,2-d]pyrimidin-4(3H)-ones can be synthesized from 3-amino-4-cyano-2-thiophenecarboxamides . The reaction of these compounds with 2,2,6-trimethyl-4H-1,3-dioxin-4-one (TMD) in xylene produces β-keto amides, which can be cyclized to thienopyrimidine-2,4-diones by heating with pyrrolidine in toluene .


Molecular Structure Analysis

The molecular structure of thieno[3,2-d]pyrimidin-4(3H)-one compounds is characterized by a fused ring system consisting of a thiophene and a pyrimidinone .


Chemical Reactions Analysis

Thieno[3,2-d]pyrimidin-4(3H)-one compounds can undergo various chemical reactions. For example, they can react with primary aromatic amines to form pyrimidinones .

Scientific Research Applications

Synthesis and Biological Study

Thienopyrimidine derivatives are synthesized for their bioactive properties, including antimicrobial and anti-inflammatory activities. A study highlighted the synthesis of a series of these compounds, demonstrating significant antibacterial, antifungal, and anti-inflammatory activities, supporting their potential in medical applications (Tolba et al., 2018).

Antimicrobial and Antifungal Agents

Research on thieno[2,3-d]pyrimidin-4(3H)-ones revealed their importance in pharmacology due to step economy in synthesis and potential as antimicrobial agents. A green approach for synthesizing these compounds was reported, emphasizing their pharmacological significance (Shi et al., 2018).

Another study synthesized novel fused thiazolopyrimidinones and pyrimidothiazinones, indicating promising cytotoxic activity against cancer cell lines, thereby highlighting their potential in cancer therapy (Abbas et al., 2015).

Antitumor Activity

Thieno[3,2-d]pyrimidine derivatives were synthesized and evaluated for their antitumor activity. Some compounds displayed potent anticancer activity against various human cancer cell lines, suggesting their potential as antitumor agents (Hafez & El-Gazzar, 2017).

Antimicrobial and Antifungal Studies

A series of thieno[2,3-d]pyrimidin-4(3H)-one derivatives were synthesized and evaluated for their antimicrobial and antifungal activities. Some compounds exhibited excellent activity, being more potent than control compounds, highlighting their potential as antimicrobial and antifungal agents (Magoulas et al., 2020).

Mechanism of Action

Target of Action

The primary target of the compound 3-(4-chlorobenzyl)-7-(4-methoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one is the Cytochrome bd oxidase (Cyt-bd) . Cyt-bd is an attractive drug target in Mycobacterium tuberculosis, especially in the context of developing a drug combination targeting energy metabolism .

Mode of Action

The compound this compound inhibits the function of Cyt-bd . This inhibition disrupts the energy metabolism of Mycobacterium tuberculosis, leading to its inability to survive and reproduce .

Biochemical Pathways

The compound this compound affects the energy metabolism pathway of Mycobacterium tuberculosis by inhibiting the function of Cyt-bd . This results in ATP depletion, which is crucial for the survival and reproduction of the bacteria .

Pharmacokinetics

The compound has been shown to exhibit significant antimycobacterial activity, suggesting that it may have favorable adme (absorption, distribution, metabolism, and excretion) properties .

Result of Action

The result of the action of this compound is the significant reduction in the viability of Mycobacterium tuberculosis . The compound achieves this by inhibiting the function of Cyt-bd, leading to ATP depletion and disruption of the bacteria’s energy metabolism .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the expression level of Cyt-bd can affect the compound’s efficacy. It has been observed that the compound is less potent against strains of Mycobacterium tuberculosis that have higher expression of the Cyt-bd-encoding genes .

Properties

IUPAC Name

3-[(4-chlorophenyl)methyl]-7-(4-methoxyphenyl)thieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15ClN2O2S/c1-25-16-8-4-14(5-9-16)17-11-26-19-18(17)22-12-23(20(19)24)10-13-2-6-15(21)7-3-13/h2-9,11-12H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEPVCXNJOFYTFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CSC3=C2N=CN(C3=O)CC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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